molecular formula C13H16N2O B2623592 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine CAS No. 81465-78-3

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Cat. No.: B2623592
CAS No.: 81465-78-3
M. Wt: 216.284
InChI Key: QSRNFSBEFLDJKE-UHFFFAOYSA-N
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Description

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. For instance, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives leads to the formation of 5-substituted amino-isoxazole derivatives . Another method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of eco-friendly catalysts and microwave-assisted reactions to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, some isoxazole derivatives act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenylisoxazole
  • 5-(4-Methylphenyl)isoxazole
  • 5-(4-Chlorophenyl)isoxazole

Uniqueness

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)15-16-11/h4-8H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRNFSBEFLDJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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